molecular formula C18H17ClN6O6 B12690213 N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide CAS No. 84385-44-4

N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide

Cat. No.: B12690213
CAS No.: 84385-44-4
M. Wt: 448.8 g/mol
InChI Key: OZNDVUMCDNKAGE-UHFFFAOYSA-N
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Description

N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is a synthetic organic compound known for its vibrant color properties. It is primarily used as a colorant dye in various industrial applications, particularly in textiles and fabrics .

Preparation Methods

The synthesis of N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves several steps:

Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines and thiols. Major products formed from these reactions include nitro, nitroso, and substituted derivatives.

Scientific Research Applications

N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is unique due to its specific substitution pattern and vibrant color properties. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

CAS No.

84385-44-4

Molecular Formula

C18H17ClN6O6

Molecular Weight

448.8 g/mol

IUPAC Name

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-methoxy-5-(prop-2-enylamino)phenyl]acetamide

InChI

InChI=1S/C18H17ClN6O6/c1-4-5-20-15-8-13(21-10(2)26)14(9-17(15)31-3)22-23-18-12(19)6-11(24(27)28)7-16(18)25(29)30/h4,6-9,20H,1,5H2,2-3H3,(H,21,26)

InChI Key

OZNDVUMCDNKAGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCC=C

Origin of Product

United States

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